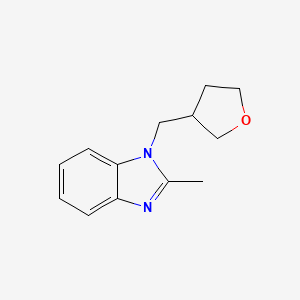

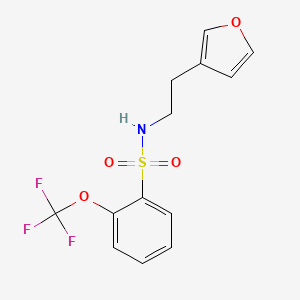

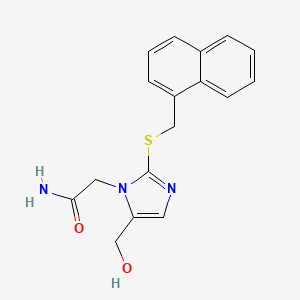

N-(2-(furan-3-yl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(furan-3-yl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound has been synthesized using various methods and has shown promising results in the field of biochemistry and physiology. In

Scientific Research Applications

Synthesis Techniques and Chemical Reactions

- Synthesis of Highly Substituted Benzenesulfonamides : The gold(I)-catalyzed cascade reaction enables the synthesis of N-(furan-3-ylmethylene)benzenesulfonamides from accessible starting materials. This process, involving a rare 1,2-alkynyl migration onto a gold carbenoid, expands the chemistry of gold carbenoids with group migration (Tao Wang et al., 2014).

Chemical Structures and Properties

- Characterization of Benzenesulfonamide Derivatives : Celecoxib derivatives synthesized by adding ethyl α-bromoacetate and anhydrous sodium acetate in dry ethanol showed potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV properties. Their structures were determined using spectral methods (Ş. Küçükgüzel et al., 2013).

Crystal Structures

- Isomorphous Crystal Structures : The study of N-[5-(4-chlorophenyl)furan-2-ylmethyl]-4-methyl-N-(prop-2-ynyl)benzenesulfonamides revealed isomorphous crystal structures, highlighting the influence of intermolecular C-H...O, C-H...π, and C-H...Cl interactions on the crystal packing of these compounds (J. Bats et al., 2001).

Applications in Catalysis

- Transfer Hydrogenation Using Sulfonamide Precatalysts : N-(2-(Pyridin-2-yl)ethyl)benzenesulfonamide derivatives were synthesized and used as ligands in Cp*IrIII complexes. These complexes served as precatalysts for the transfer hydrogenation of ketones under base-free conditions, demonstrating high activity and tolerance to air and moisture (A. Ruff et al., 2016).

Metal Complexes and Their Reactivity

- pH-Responsive Mn2+ Complexes : Ligands containing a N-ethyl-4-(trifluoromethyl)benzenesulfonamide group were designed to exhibit pH-dependent relaxivity upon complexation with Mn2+. This feature is potentially useful for developing new MRI contrast agents (R. Uzal-Varela et al., 2020).

properties

IUPAC Name |

N-[2-(furan-3-yl)ethyl]-2-(trifluoromethoxy)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12F3NO4S/c14-13(15,16)21-11-3-1-2-4-12(11)22(18,19)17-7-5-10-6-8-20-9-10/h1-4,6,8-9,17H,5,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAPBAEMQIVLKBQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC(F)(F)F)S(=O)(=O)NCCC2=COC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12F3NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(furan-3-yl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(2,4-dichlorophenyl)sulfanyl]-N-(2,4-difluorophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2678386.png)

![1-(Chloroacetyl)-4-[(2-chlorophenyl)sulfonyl]piperazine](/img/structure/B2678387.png)

![N-(2-ethoxyphenyl)-2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2678389.png)

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-naphthamide](/img/structure/B2678396.png)

![Acetic acid;4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboximidamide](/img/structure/B2678397.png)

![(2Z)-2-(pyridin-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B2678404.png)

![N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-hydroxypropyl)oxalamide](/img/structure/B2678405.png)